molecular formula C16H13ClFN3O2 B8321521 {4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol

{4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol

Cat. No. B8321521
M. Wt: 333.74 g/mol
InChI Key: VKYCXFGGDAQMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol is a useful research compound. Its molecular formula is C16H13ClFN3O2 and its molecular weight is 333.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality {4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

{4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol

Molecular Formula

C16H13ClFN3O2

Molecular Weight

333.74 g/mol

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]methanol

InChI

InChI=1S/C16H13ClFN3O2/c1-23-14-6-13-10(5-9(14)7-22)16(20-8-19-13)21-12-4-2-3-11(17)15(12)18/h2-6,8,22H,7H2,1H3,(H,19,20,21)

InChI Key

VKYCXFGGDAQMCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CO)C(=NC=N2)NC3=C(C(=CC=C3)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (0.046 g, 1.21 mmol) was added to a stirred suspension of 4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazoline-6-carbaldehyde (0.20 g, 0.604 mmol) in methanol (1 ml) at 0° C., over period of 5 minutes. The reaction mixture was allowed to stir at room temperature for 10 minutes and concentrated to dryness. The resulting grey solid was washed with water (2×1 ml) and dried to a constant weight under high vacuum at 40° C. to afford {4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol (0.2 g, 100%) as a grey solid; Mass Spectrum: (M+H)+ 334.
Quantity
0.046 g
Type
reactant
Reaction Step One
Name
4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazoline-6-carbaldehyde
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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